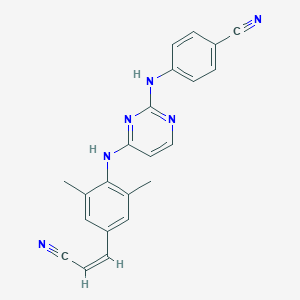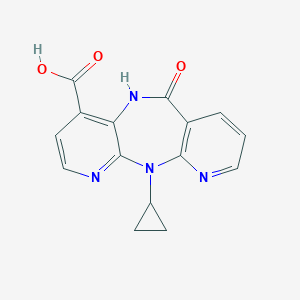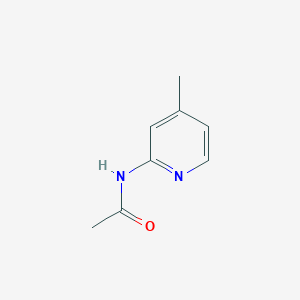
N-(2-Hydroxyethyl)nicotinamide
Übersicht
Beschreibung
“N-(2-Hydroxyethyl)nicotinamide” is also known as Nicorandil, an antianginal drug . It activates guanylyl cyclase and opens the ATP-dependent K(+) channels, actions that have been suggested to mediate its vasodilator activity .
Synthesis Analysis
Nicorandil and its two isomers, which vary in the positions of the side chain containing the nitric oxide (NO) donor, and also their corresponding denitrated metabolites, have been synthesized . The synthesis of these compounds was evaluated in an experimental model of pain in mice .Molecular Structure Analysis
A five-coordinate monomeric Cu (II) complex, 2 ([Cu (hydeten)2]·smz2)·na·5H2O (Hsmz: sulfamethazine, hydeten: N- (2-hydroxyethyl)-ethylenediamine and na; nicotinamide), has been synthesized and characterized by elemental analysis, X-ray diffraction techniques, IR, EPR and UV-vis spectroscopies .Physical And Chemical Properties Analysis
Physical and chemical properties of N- (2-hydroxyethyl)alkylamines were studied, isotherms of a surface tension of homologous series of these compounds on a liquid-gas interface in water and hydrochloric acid were obtained .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antibiofilm Properties
Specific Scientific Field
Chemistry and Microbiology
Summary of the Application
“N-(2-Hydroxyethyl)nicotinamide” is a derivative of nicotinamide, which has been investigated for its antibacterial and antibiofilm properties . Four nicotinamide derivatives, including N-(2-bromophenyl)-2-chloronicotinamide (ND4), were synthesized and characterized .
Methods of Application or Experimental Procedures
These compounds were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS). Then, these compounds were optimized at B3LYP/6–31+G (d,p) level in water with the C-PCM solvent method .
Results or Outcomes
The antibacterial and antibiofilm activity of the synthesized compounds were tested against several bacteria. ND4 was found as the best inhibitor candidate against Enterococcus faecalis .
Therapeutic Challenge Against COVID-19 Infection
Specific Scientific Field
Medicine and Pharmacology
Summary of the Application
Nicorandil, an established adenosine triphosphate-sensitive potassium channel opener, is hypothesized to modulate inflammation as well as cell injury and death in COVID-19-affected lungs through inhibiting reactive oxygen species levels and apoptosis .
Methods of Application or Experimental Procedures
The hypothesis is based on the known properties of Nicorandil and its potential effects on hypoxia-induced MSC apoptosis .
Results or Outcomes
The combination of transplanted MSCs and long-term nicorandil administration may survive longer in a severely inflamed microenvironment and have more beneficial effects in the treatment of SARS-CoV-2 infection than MSCs alone .
Cardiovascular Effects
Specific Scientific Field
Cardiovascular Pharmacology
Summary of the Application
“N-(2-Hydroxyethyl)nicotinamide” is a derivative of nicotinamide, which has been examined for its cardiovascular effects . It is a newly developed nicotinamide derivative that has been studied for its effects on coronary, renal, mesenteric, and femoral blood flows .
Methods of Application or Experimental Procedures
The cardiovascular effects of this compound were examined in anesthetized, open-chest or closed-chest dogs and compared with those of nitroglycerin and diltiazem .
Results or Outcomes
When administered intra-arterially, this compound increased coronary, renal, mesenteric, and femoral blood flows in a dose-dependent fashion, without affecting systemic blood pressure or cardiac function .
Synthesis of Nicorandil
Specific Scientific Field
Chemistry and Pharmacology
Summary of the Application
“N-(2-Hydroxyethyl)nicotinamide” is used in the synthesis of Nicorandil , an established adenosine triphosphate-sensitive potassium channel opener .
Methods of Application or Experimental Procedures
The synthesis of Nicorandil starts from “N-(2-Hydroxyethyl)nicotinamide”, using nitration with nitric acid in the presence of acetic anhydride .
Results or Outcomes
This synthesis method is particularly advantageous because it solves the safety problems involved in the use of nitric acid as a nitrating agent, and allows a product with excellent yields and quality to be isolated .
NMR, HPLC, LC-MS, UPLC Analysis
Specific Scientific Field
Analytical Chemistry
Summary of the Application
“N-(2-Hydroxyethyl)nicotinamide” is used in various analytical techniques such as NMR, HPLC, LC-MS, and UPLC .
Methods of Application or Experimental Procedures
The compound is prepared and then analyzed using the respective analytical technique. Each technique provides different information about the compound, such as its structure, purity, and concentration .
Results or Outcomes
The results of these analyses provide valuable information about the compound, which can be used in further research and applications .
Chemical Database
Specific Scientific Field
Chemoinformatics
Summary of the Application
“N-(2-Hydroxyethyl)nicotinamide” is listed in chemical databases like ChemSpider . These databases provide valuable information about the compound, including its molecular formula, average mass, monoisotopic mass, and more .
Methods of Application or Experimental Procedures
Researchers and scientists use these databases to access information about “N-(2-Hydroxyethyl)nicotinamide” and other compounds. This information can be used in various fields, such as drug discovery, chemical synthesis, and more .
Results or Outcomes
The information provided by these databases aids in the understanding and application of “N-(2-Hydroxyethyl)nicotinamide” in various scientific fields .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-hydroxyethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c11-5-4-10-8(12)7-2-1-3-9-6-7/h1-3,6,11H,4-5H2,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZLOWYUGKIWAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211708 | |
| Record name | N-(2-hydroxyethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Hydroxyethyl)nicotinamide | |
CAS RN |
6265-73-2 | |
| Record name | N-(2-Hydroxyethyl)nicotinamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-73-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Hydroxyethyl)nicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265732 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6265-73-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33142 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(2-hydroxyethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-hydroxyethyl)nicotinamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.241.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-NICOTINOYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MHH3UT8GRP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
![N,N'-bis[2-(diethylamino)ethyl]oxamide](/img/structure/B57869.png)
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)










